molecular formula C18H20N2O6 B11611332 4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B11611332
M. Wt: 360.4 g/mol
InChI Key: PWSBJHFYYSSHSE-UHFFFAOYSA-N
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Description

3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxycarbonyl phenyl carbamate intermediate, followed by the introduction of the furan-2-ylmethyl amine group. The final step involves the formation of the propanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID include:

  • 3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID
  • 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(THIOPHEN-2-YL)METHYL]AMINO}PROPANOIC ACID

Uniqueness

The uniqueness of 3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-{[(FURAN-2-YL)METHYL]AMINO}PROPANOIC ACID lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

4-(4-ethoxycarbonylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C18H20N2O6/c1-2-25-18(24)12-5-7-13(8-6-12)20-16(21)10-15(17(22)23)19-11-14-4-3-9-26-14/h3-9,15,19H,2,10-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

PWSBJHFYYSSHSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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